

commercial suppliers and availability of L-Hydroxyproline-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Hydroxyproline-d3*

Cat. No.: *B12401108*

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L-Hydroxyproline-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of **L-Hydroxyproline-d3**, a critical tool in metabolic research and quantitative proteomics. This document details its commercial availability, applications, and the experimental protocols for its use, with a focus on its role as an internal standard in mass spectrometry-based analyses.

Commercial Availability and Suppliers

L-Hydroxyproline-d3 is a deuterated stable isotope-labeled form of L-Hydroxyproline. It serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} Several commercial suppliers offer **L-Hydroxyproline-d3** for research purposes. The table below summarizes the offerings from prominent suppliers.

Supplier	Catalog Number	Product Name	Purity	Available Quantities
MedChemExpress	HY-40135S	L-Hydroxyproline-d3	>98%	1 mg, 5 mg, 10 mg
Cayman Chemical	43922	trans-4-hydroxy L-Proline-d3	≥98%	1 mg, 5 mg, 10 mg
InvivoChem	V4036	L-Hydroxyproline-d3	>98%	1 mg, 5 mg, 10 mg
Toronto Research Chemicals	C437502	cis-4-Hydroxy-L-proline-d3	Not specified	25 mg, 50 mg, 100 mg

Core Applications in Research

The primary application of **L-Hydroxyproline-d3** is as an internal standard for the precise and accurate quantification of L-Hydroxyproline in biological matrices.[1][2] L-Hydroxyproline is a major component of collagen, and its levels are a key biomarker for collagen turnover, which is implicated in various physiological and pathological processes, including wound healing, fibrosis, and bone metabolism.[3]

Stable isotope labeling, using compounds like **L-Hydroxyproline-d3**, is a cornerstone of modern metabolic research.[4][5] These labeled compounds allow for the sensitive and specific measurement of metabolite flux and protein turnover rates in vivo.[3][6]

Experimental Protocols

The following section outlines a general workflow for the quantification of L-Hydroxyproline in biological samples using **L-Hydroxyproline-d3** as an internal standard.

Sample Preparation: Acid Hydrolysis of Tissue Samples

- Homogenization: Homogenize tissue samples (e.g., liver, lung, skin) in distilled water. A typical ratio is 100 µL of water for every 10 mg of tissue.[7][8]

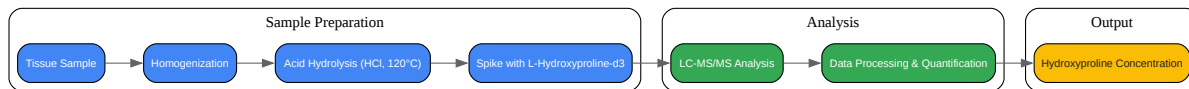
- Acid Hydrolysis: To 100 μL of the tissue homogenate, add an equal volume of concentrated hydrochloric acid ($\sim 12\text{ N HCl}$).^[7]
- Heating: Seal the sample in a pressure-tight, Teflon-capped vial and heat at 120°C for 3 to 24 hours to hydrolyze the proteins and release the amino acids.^{[7][8]}
- Neutralization and Clarification: After cooling, neutralize the hydrolysate. For colorimetric assays, clarification with activated charcoal may be necessary.^[7] For LC-MS analysis, a simple dilution and filtration step may be sufficient.

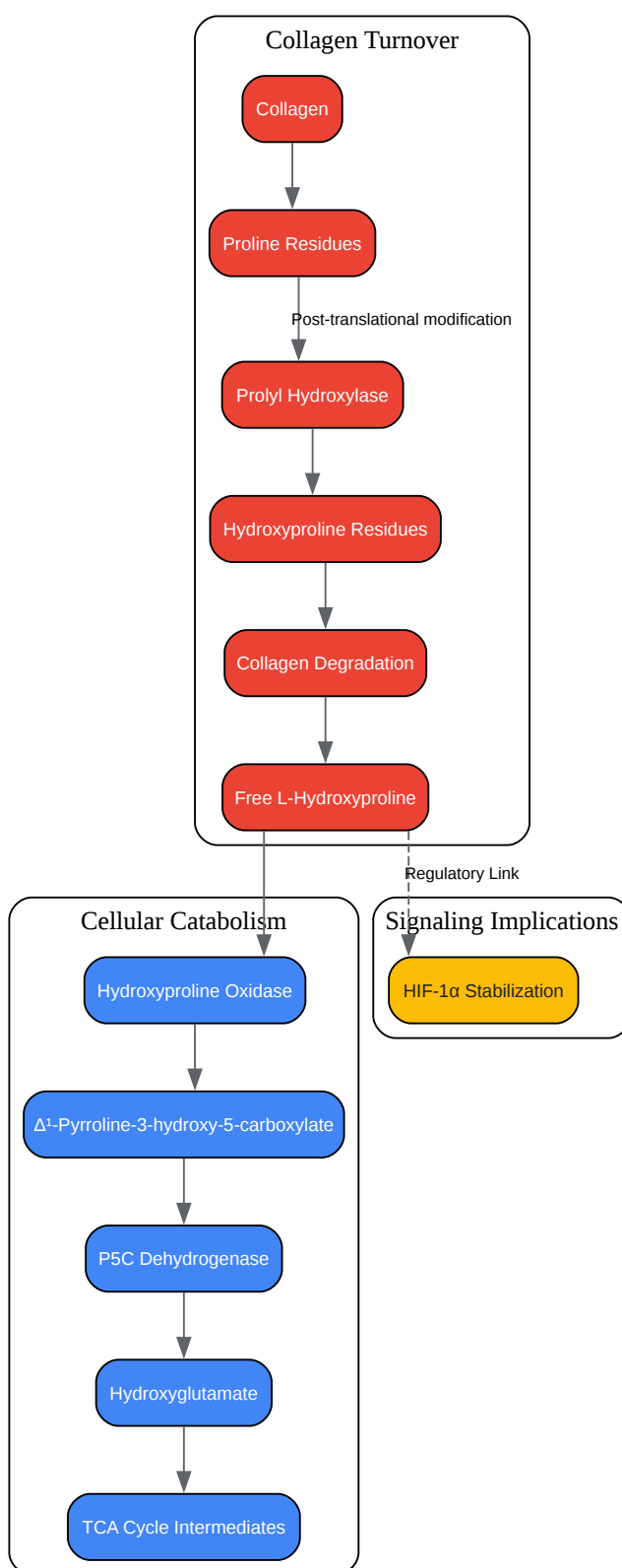
LC-MS/MS Quantification of L-Hydroxyproline

- Internal Standard Spiking: Spike a known amount of **L-Hydroxyproline-d3** into the hydrolyzed sample prior to analysis.
- Chromatographic Separation: Separate the amino acids using a suitable liquid chromatography method. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar analytes like amino acids.
- Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify L-Hydroxyproline and **L-Hydroxyproline-d3**. The specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized for maximum sensitivity and specificity.
- Data Analysis: Calculate the concentration of L-Hydroxyproline in the original sample by comparing the peak area ratio of the endogenous L-Hydroxyproline to the **L-Hydroxyproline-d3** internal standard against a calibration curve prepared with known concentrations of unlabeled L-Hydroxyproline and a constant amount of the internal standard.

Visualization of Key Processes

To aid in the understanding of the experimental workflow and the metabolic context of L-Hydroxyproline, the following diagrams are provided.





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- To cite this document: BenchChem. [commercial suppliers and availability of L-Hydroxyproline-d3]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12401108#commercial-suppliers-and-availability-of-l-hydroxyproline-d3\]](https://www.benchchem.com/product/b12401108#commercial-suppliers-and-availability-of-l-hydroxyproline-d3)

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